2-Oxocyclohexanecarboxamide

Beschreibung

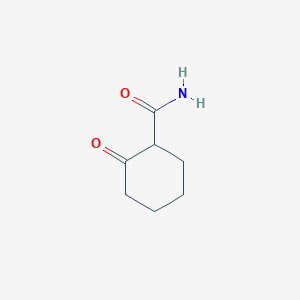

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJFDOHDNHTOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343175 | |

| Record name | 2-Oxocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22945-27-3 | |

| Record name | 2-Oxocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Oxocyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxocyclohexanecarboxamide, a valuable intermediate in organic synthesis. The document details its synthesis, physicochemical properties, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] While extensive experimental data is not widely published, a compilation of computed and available experimental properties is presented below.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 141.17 g/mol | PubChem[2] |

| Melting Point | 127.1-129.5 °C | Patent Data[1] |

| Boiling Point | (Not available) | |

| Solubility | (Specific data not available) | |

| IUPAC Name | 2-oxocyclohexane-1-carboxamide | PubChem[2] |

| CAS Number | 22945-27-3 | PubChem[2] |

Synthesis of this compound

The primary synthetic route to this compound is a one-pot reaction involving the condensation of cyclohexanone and urea, followed by the hydrolysis of the resulting spirocyclic intermediate.[1][3] An alternative conceptual pathway involves the amidation of a 2-oxocyclohexanecarboxylate ester.

Method 1: One-Pot Synthesis from Cyclohexanone and Urea

This method, detailed in patent literature, offers a direct approach to this compound. The reaction proceeds in two main stages: the initial condensation to form a spirolactam, and the subsequent hydrolysis to yield the final product.[1][3]

Experimental Protocol:

Step 1: Condensation

-

In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine cyclohexanone, urea, a catalytic amount of a non-oxide proton acid (e.g., phosphoric acid), and an arene solvent (e.g., xylene or toluene) to act as a water-carrying agent.[1] A typical molar ratio of cyclohexanone to urea is greater than 2:1.[3]

-

Heat the mixture to reflux (approximately 135-140 °C) for 2.5 to 3 hours.[1] During this time, water is removed azeotropically.

-

The formation of a spirocyclic intermediate occurs during this stage.

Step 2: Hydrolysis

-

After the reflux period, add 1M dilute sulfuric acid to the reaction mixture.[1]

-

Heat the mixture to facilitate the hydrolysis of the spiro ring.[1]

-

Upon completion of the reaction, the product, this compound, can be isolated. This may involve collecting and cooling the reaction mixture to induce crystallization.[1]

Yield: The total yield, based on the consumption of cyclohexanone, is reported to be in the range of 65-78%.[1]

Logical Relationship for the One-Pot Synthesis:

Method 2: Synthesis via Ethyl 2-Oxocyclohexanecarboxylate (Conceptual Pathway)

Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

This precursor can be synthesized from cyclohexanone and diethyl carbonate.[4][5]

Experimental Protocol:

-

To a flask containing diethyl carbonate and dry tetrahydrofuran (THF), add sodium hydride (NaH) under stirring.[4]

-

Heat the mixture to reflux for approximately 1 hour.[4]

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the refluxing mixture over about 30 minutes.[4]

-

Continue to reflux the mixture for an additional 1.5 hours.[4]

-

After cooling, hydrolyze the mixture with 3N hydrochloric acid.[4]

-

Perform an extraction with dichloromethane (DCM), dry the combined organic layers, and evaporate the solvent to obtain ethyl 2-oxocyclohexanecarboxylate.[4]

Step 2: Amidation (Proposed)

-

The synthesized ethyl 2-oxocyclohexanecarboxylate would then be reacted with a source of ammonia (e.g., aqueous or alcoholic ammonia solution).

-

This reaction would likely require heating to drive the aminolysis of the ester to the corresponding amide.

-

Purification would likely involve crystallization or chromatography.

Experimental Workflow for Conceptual Synthesis:

References

- 1. rsc.org [rsc.org]

- 2. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR [m.chemicalbook.com]

- 3. US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C7H11NO2 | CID 587989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxocyclohexanecarboxamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxocyclohexanecarboxamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, properties, synthesis methodologies, and known applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a cyclic beta-keto amide. Its chemical structure consists of a cyclohexane ring with a ketone group at the second position and a carboxamide group at the first position.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Reference |

| IUPAC Name | 2-oxocyclohexane-1-carboxamide | [1] |

| CAS Number | 22945-27-3 | [1] |

| Chemical Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Synonyms | 2-Ketocyclohexanecarboxamide, Cyclohexanone-2-carboxamide | |

| Appearance | Solid (predicted) | |

| Melting Point | 127.1-129.5 °C |

Synthesis of this compound

The synthesis of this compound is crucial for its application as an intermediate. Several synthetic routes have been developed, with a notable one-pot reaction from readily available starting materials.

One-Pot Synthesis from Cyclohexanone and Urea

A patented method describes a one-pot synthesis of this compound from cyclohexanone and urea. This process is catalyzed by a non-oxide proton acid, such as phosphoric acid, with an arene like xylene or toluene serving as a water-carrying agent. The reaction proceeds through the formation of a spiro intermediate, which is then hydrolyzed to yield the final product. This method is highlighted for its efficiency and reduced environmental impact due to the recycling of water and unreacted cyclohexanone.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: A 1000 ml three-neck flask is charged with 124g of cyclohexanone, 42g of urea, 0.6g of 85.0% phosphoric acid, and 15g of xylene.

-

Reflux: The mixture is heated to reflux at 138°C for 2.5 hours.

-

Hydrolysis: After reflux, 320g of 1M dilute H₂SO₄ is added, and the mixture is heated to hydrolyze the spiro intermediate.

-

Isolation: Upon completion of the reaction, the xylene and unreacted cyclohexanone mixture is collected. The product, 2-carboxamide cyclohexanone, is then isolated.

This process has a reported yield of approximately 65.3% based on the consumed cyclohexanone.

Caption: Workflow for the one-pot synthesis of this compound.

Biological Significance and Applications

While direct biological screening data for this compound is not extensively available in the public domain, its primary significance lies in its role as a precursor for pharmacologically active molecules.

Intermediate in the Synthesis of Gliclazide

This compound is a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes. Gliclazide functions by stimulating insulin release from pancreatic β-cells and has additional hemobiological effects that may help in mitigating vascular complications of diabetes. The synthesis of Gliclazide from this compound typically involves a series of reactions to form the final sulfonylurea structure.

Caption: Logical relationship of this compound as a precursor to Gliclazide.

Potential Role in Agrochemicals

This compound is also mentioned as a raw material for herbicides. While specific examples of commercial herbicides derived directly from this compound are not detailed in the available literature, the cyclohexane-1,3-dione scaffold, a related structure, is known to be a feature in some herbicidal compounds that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This suggests a potential application of this compound derivatives in the development of new agrochemicals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and established synthesis routes. Its primary importance in the scientific and industrial sectors is derived from its role as a building block for the antidiabetic drug Gliclazide and its potential in the agrochemical field. While the direct biological activity of this compound is not well-documented, the pharmacological and herbicidal activities of its derivatives underscore the significance of this compound in applied chemical synthesis. Further research into novel derivatives of this compound could lead to the discovery of new therapeutic agents and agrochemicals.

References

Spectroscopic Analysis of 2-Oxocyclohexanecarboxamide: A Technical Guide

Introduction

2-Oxocyclohexanecarboxamide is a bicyclic organic compound containing a ketone and a primary amide functional group. This guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented here is crucial for researchers and scientists involved in drug development and organic synthesis for the structural elucidation and characterization of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | br s | 1H | Amide N-H |

| ~ 5.5 - 6.0 | br s | 1H | Amide N-H |

| ~ 3.2 - 3.4 | m | 1H | H-2 |

| ~ 2.2 - 2.5 | m | 2H | H-6 |

| ~ 1.8 - 2.1 | m | 4H | H-3, H-5 |

| ~ 1.5 - 1.7 | m | 2H | H-4 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 - 212 | C=O (Ketone) |

| ~ 170 - 175 | C=O (Amide) |

| ~ 50 - 55 | C-2 |

| ~ 38 - 42 | C-6 |

| ~ 25 - 30 | C-3 |

| ~ 23 - 27 | C-5 |

| ~ 20 - 25 | C-4 |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3350 - 3180 | N-H stretch (Amide) |

| ~ 2940 - 2860 | C-H stretch (Aliphatic) |

| ~ 1715 | C=O stretch (Ketone) |

| ~ 1660 | C=O stretch (Amide I) |

| ~ 1630 | N-H bend (Amide II) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 124 | [M - NH₃]⁺ |

| 97 | [M - CONH₂]⁺ |

| 84 | [C₅H₈O]⁺ |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of an amide compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. The thin solid film method is a straightforward alternative.[1]

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).[2][3][4]

-

Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[2]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Oxocyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 2-oxocyclohexanecarboxamide, a key structural motif in various biologically active compounds. This document outlines the fundamental principles governing this tautomeric equilibrium, details experimental protocols for its characterization, and presents a framework for understanding its implications in drug design and development. While specific experimental data for this compound is limited in published literature, this guide leverages data from closely related β-keto amides and cyclic β-dicarbonyl systems to provide a thorough and predictive overview.

Introduction to Keto-enol Tautomerism in β-Keto Amides

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] In β-dicarbonyl compounds, including β-keto amides like this compound, this equilibrium is particularly significant. The presence of the amide functional group introduces additional complexity compared to β-diketones and β-keto esters.

The tautomeric equilibrium in this compound primarily involves two major forms: the ketoamide and the Z-enolamide. The Z-enolamide is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide.[2] The alternative amide-imidol tautomerism is generally considered to be a minor contributor to the overall equilibrium.[2]

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, acidity, lipophilicity, and ability to interact with biological targets. Factors such as solvent, temperature, and pH can significantly influence the relative populations of the keto and enol tautomers.[2]

Tautomeric Equilibrium and Influencing Factors

The equilibrium between the ketoamide and the Z-enolamide tautomers of this compound can be represented as follows:

Caption: Keto-enol tautomeric equilibrium in this compound.

Key Factors Influencing the Equilibrium:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Non-polar solvents, which cannot compete for hydrogen bonding, tend to favor the intramolecularly hydrogen-bonded Z-enolamide form. In contrast, polar aprotic solvents may favor the more polar ketoamide tautomer. Polar protic solvents can interact with both forms, often leading to a more complex equilibrium.[3]

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH° and ΔS°) of the tautomerization will determine the direction of the shift. Generally, the more ordered, intramolecularly hydrogen-bonded enol form is enthalpically favored.

-

pH: The acidity of the medium can significantly impact the tautomeric equilibrium, particularly by influencing the protonation state of the molecule and catalyzing the interconversion.

Quantitative Analysis of Tautomeric Equilibrium

| Compound Class | Solvent | Predominant Tautomer | Approximate % Enol | Reference |

| Acyclic β-keto amides | CDCl₃ | Enol | >90% | [2] |

| Acyclic β-keto amides | DMSO-d₆ | Keto | <10% | [2] |

| Acyclic β-keto amides | Benzene-d₆ | Enol | >95% | [3] |

| N-substituted β-keto amides | CDCl₃ | Enol | 4-7% | [3] |

Experimental Protocols for Tautomer Characterization

Synthesis of this compound

A common route to this compound involves the aminolysis of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate.

Protocol:

-

Preparation of Ethyl 2-Oxocyclohexanecarboxylate: This can be synthesized via the Claisen condensation of cyclohexanone and diethyl carbonate using a strong base like sodium hydride in an anhydrous solvent such as THF.

-

Aminolysis: Ethyl 2-oxocyclohexanecarboxylate is reacted with a source of ammonia (e.g., a saturated solution of ammonia in methanol or aqueous ammonia) at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative analysis of keto-enol tautomerism in solution.[4] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol:

-

Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, benzene-d₆, acetone-d₆).

-

¹H NMR Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K). Key signals to monitor include:

-

Enol form: A characteristic downfield signal for the enolic hydroxyl proton (δ 12-15 ppm) due to strong intramolecular hydrogen bonding.

-

Keto form: Signals corresponding to the α-proton.

-

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra to observe the distinct carbonyl and olefinic carbon signals for each tautomer.

-

Data Analysis: Determine the ratio of the keto and enol forms by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, bond lengths, and angles, which will definitively identify the tautomer present in the crystalline lattice.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy:

-

Keto form: Characterized by two distinct C=O stretching bands, one for the ketone (around 1715 cm⁻¹) and one for the amide (around 1650 cm⁻¹).

-

Enol form: Characterized by a broad O-H stretching band (around 3200 cm⁻¹) and a C=C stretching band (around 1600 cm⁻¹). The amide C=O stretch will also be present.

UV-Vis Spectroscopy:

-

The keto and enol forms will have different chromophores and thus different UV-Vis absorption spectra. The enol form, with its conjugated system, is expected to absorb at a longer wavelength (λ_max) compared to the keto form.[5] This technique can be used to monitor the equilibrium, especially in kinetic studies.

Logical Framework for Tautomer Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of the keto-enol tautomerism in this compound.

Caption: Experimental workflow for the analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a molecule can have profound effects on its pharmacological profile:

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, which can lead to different binding affinities for a biological target. The active tautomer may not be the most abundant form in solution.

-

ADME Properties: Tautomerism can influence key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, the more polar keto form may have different solubility and membrane permeability characteristics compared to the less polar, intramolecularly hydrogen-bonded enol form.

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of a new chemical entity.

A thorough understanding and characterization of the tautomeric behavior of lead compounds containing the this compound scaffold are therefore essential for rational drug design and the development of successful therapeutics.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of intramolecular and intermolecular forces. While the Z-enolamide, stabilized by a strong intramolecular hydrogen bond, is expected to be a significant contributor, especially in non-polar environments, the ketoamide form can predominate in more polar media. A multi-faceted analytical approach, combining NMR spectroscopy for solution-state quantification and X-ray crystallography for solid-state determination, is crucial for a complete understanding of this phenomenon. For drug development professionals, a comprehensive characterization of the tautomeric landscape of such molecules is not merely an academic exercise but a critical step in optimizing drug-like properties and ensuring predictable biological activity.

References

Crystal Structure Analysis of Cyclohexanecarboxamide Derivatives: A Technical Guide

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for 2-Oxocyclohexanecarboxamide is not publicly available in crystallographic databases or peer-reviewed literature. This guide, therefore, utilizes the publicly available data for a closely related compound, N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide , as a case study to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclohexanecarboxamide derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science. Their three-dimensional structure and intermolecular interactions are crucial for understanding their biological activity and physical properties. X-ray crystallography provides definitive insights into the solid-state conformation and packing of these molecules. This technical guide outlines the typical experimental workflow and data analysis involved in the crystal structure determination of a cyclohexanecarboxamide derivative, using N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide as a representative example.

Experimental Protocols

A generalized experimental workflow for the crystal structure analysis of a cyclohexanecarboxamide derivative is presented below.

Synthesis and Crystallization

The synthesis of cyclohexanecarboxamide derivatives can be achieved through various organic synthesis routes. For instance, the reaction of a corresponding acid chloride with an appropriate amine or the coupling of a carboxylic acid with an amine using a coupling agent.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data is collected at a specific temperature, often at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. A series of diffraction images are collected as the crystal is rotated. These images are then processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial model of the molecular structure. This model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are usually applied to non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.

Data Presentation: Case Study of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide

The following tables summarize the crystallographic data for N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₆H₂₂N₂O₂S |

| Formula Weight | 306.41 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2273 (7) |

| b (Å) | 12.0946 (7) |

| c (Å) | 15.2099 (10) |

| α (°) | 70.792 (3) |

| β (°) | 89.100 (3) |

| γ (°) | 69.737 (3) |

| Volume (ų) | 1656.42 (19) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.228 |

| Absorption Coefficient (mm⁻¹) | 0.20 |

| Crystal Size (mm) | 0.30 x 0.20 x 0.20 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1A - C1A | 1.673 (4) |

| O1A - C1A | 1.222 (4) |

| N1A - C1A | 1.381 (5) |

| N2A - C2A | 1.332 (5) |

| C2A - C3A | 1.516 (5) |

Note: Data presented is for one of the two crystallographically independent molecules (Molecule A) in the asymmetric unit.

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| O1A - C1A - N1A | 123.9 (4) |

| O1A - C1A - S1A | 120.3 (3) |

| N1A - C1A - S1A | 115.8 (3) |

| C2A - N2A - H2NA | 121.0 |

| C3A - C2A - N2A | 115.8 (3) |

Note: Data presented is for one of the two crystallographically independent molecules (Molecule A) in the asymmetric unit.

Molecular and Supramolecular Structure

The crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide reveals important details about its conformation and intermolecular interactions. The cyclohexane ring typically adopts a chair conformation.[1] The relative orientation of the cyclohexane and the carboxamide groups is a key conformational feature.

Intermolecular interactions, such as hydrogen bonds, play a crucial role in the packing of the molecules in the crystal lattice. In the case of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, molecules are linked by N—H⋯S hydrogen bonds, forming inversion dimers.[1]

Conclusion

The crystal structure analysis of cyclohexanecarboxamide derivatives provides invaluable data for understanding their structure-property relationships. While the specific crystal structure of this compound remains to be determined, the methodologies and types of data presented in this guide, based on a closely related analog, offer a comprehensive overview of the process. Such analyses are fundamental for rational drug design and the development of new materials.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Oxocyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-oxocyclohexanecarboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific molecule, this document extrapolates potential degradation mechanisms based on the known reactivity of its constituent functional groups—a cyclic ketone and a primary carboxamide—under various stress conditions. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for forced degradation studies. Detailed experimental protocols for assessing stability, along with methodologies for the identification of potential degradation products, are presented. Furthermore, hypothetical degradation pathways are illustrated to provide a predictive framework for stability-indicating method development and formulation strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or drug product derived from it. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1] This guide outlines a systematic approach to evaluating the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing relevant stability studies and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | PubChem CID: 587989 |

| Molecular Weight | 141.17 g/mol | PubChem CID: 587989 |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. | General chemical principles |

| pKa | Not available |

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a β-keto amide moiety within a cyclohexane ring, several degradation pathways can be postulated under forced stress conditions.

Hydrolytic Degradation

Amide and ester functional groups are susceptible to hydrolysis.[2] The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[3][4][5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the primary amide can hydrolyze to form 2-oxocyclohexanecarboxylic acid and ammonia. The reaction is typically initiated by the protonation of the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the amide can be hydrolyzed to the corresponding carboxylate salt (2-oxocyclohexanecarboxylate) and ammonia. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide.[3][4]

Oxidative Degradation

The cyclohexanone ring contains functional groups susceptible to oxidation. The α-carbon to the ketone is a potential site for oxidative attack.

-

Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of various oxidation products. The cyclohexane ring could undergo oxidative cleavage, leading to dicarboxylic acid derivatives. For instance, oxidation at the C-H bond alpha to the ketone could lead to the formation of a hydroperoxide, which could further decompose.

Thermal Degradation

High temperatures can induce degradation of organic molecules. For this compound, potential thermal degradation pathways could involve decarboxylation or rearrangement reactions.

-

Decarboxamidation/Decarboxylation: At elevated temperatures, the carboxamide group might be eliminated. While less common than decarboxylation of β-keto acids, thermal stress could potentially lead to the formation of cyclohexanone.

-

Ring Opening: Severe thermal stress could lead to the cleavage of the cyclohexane ring.

Photodegradation

Exposure to UV or visible light can lead to the degradation of photosensitive molecules. The carbonyl group of the ketone is a chromophore that can absorb UV radiation.

-

Norrish Type I and Type II Reactions: Ketones can undergo characteristic photochemical reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond alpha to the carbonyl group, leading to radical intermediates and subsequent rearrangement or cleavage products. A Norrish Type II reaction, if a gamma-hydrogen is available and sterically accessible, could lead to a different set of products.

-

Photo-oxidation: In the presence of light and oxygen, photosensitized oxidation could occur, leading to a variety of oxidative degradation products.

Experimental Protocols for Stability and Degradation Studies

The following protocols are designed based on ICH Q1A(R2) and Q1B guidelines for forced degradation studies.[6][7] A single batch of this compound should be subjected to these stress conditions.

General Procedure

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

-

Stress Conditions: Subject the sample solutions to the stress conditions outlined in Table 2. Include a control sample (unstressed) for comparison.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stress Conditions

The following table summarizes the recommended stress conditions for the forced degradation study of this compound. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradation products.[8]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Up to 48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Up to 48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days |

| Thermal (Solution) | In solution | 80°C | Up to 48 hours |

| Photostability | ICH Q1B Option 2 | Controlled | As per ICH guidelines |

Analytical Methodology

A multi-faceted analytical approach is recommended for the comprehensive analysis of degradation products.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV/photodiode array (PDA) detection is the primary tool for separating the parent compound from its degradation products and for quantification. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is crucial for the identification of degradation products by providing molecular weight and fragmentation information.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy is the gold standard.[6][11]

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |

| Control | < 1% | 0 | - |

| 0.1 M HCl, RT | [Data] | [Data] | [Data] |

| 0.1 M HCl, 60°C | [Data] | [Data] | [Data] |

| 0.1 M NaOH, RT | [Data] | [Data] | [Data] |

| 0.1 M NaOH, 60°C | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT | [Data] | [Data] | [Data] |

| Thermal (Solid), 80°C | [Data] | [Data] | [Data] |

| Thermal (Solution), 80°C | [Data] | [Data] | [Data] |

| Photostability | [Data] | [Data] | [Data] |

(Note: This table should be populated with experimental data.)

Conclusion

This technical guide provides a framework for investigating the stability and degradation pathways of this compound. While specific degradation products and kinetics must be determined experimentally, the outlined hypothetical pathways and detailed experimental protocols offer a robust starting point for researchers and drug development professionals. A thorough understanding of the degradation profile of this molecule is crucial for the development of stable formulations and reliable analytical methods, ultimately ensuring the quality and safety of pharmaceutical products.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IV. Cyclo-pentanone and cyclo-hexanone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of 2-Oxocyclohexanecarboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-oxocyclohexanecarboxamide, a key chemical entity with relevance in organic synthesis and medicinal chemistry. Due to the absence of a directly reported experimental pKa value in the literature, this guide synthesizes information from analogous compounds and established analytical principles to provide a robust understanding of its physicochemical properties. Detailed experimental protocols for its pKa determination are also presented.

Introduction to the Acidity of β-Keto Amides

This compound belongs to the class of β-keto amides. The acidity of these compounds is primarily attributed to the proton on the α-carbon, which is positioned between two electron-withdrawing groups: a ketone and an amide. Deprotonation at this position results in a resonance-stabilized enolate anion, which is key to its reactivity and chemical behavior.

Generally, β-keto amides are less acidic than their corresponding β-diketone and β-keto ester counterparts. This is due to the electron-donating nature of the amide nitrogen, which slightly destabilizes the negative charge of the enolate compared to the more electron-withdrawing ketone or ester oxygen. Nevertheless, the α-proton of this compound is significantly more acidic than a typical α-proton of a simple ketone or amide due to the delocalization of the resulting negative charge across the dicarbonyl system.

Physicochemical and Acidity Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 141.17 g/mol | PubChem[1] |

| IUPAC Name | 2-oxocyclohexane-1-carboxamide | PubChem[1] |

| CAS Number | 22945-27-3 | PubChem[1] |

| XLogP3-AA (Computed) | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 2: pKa Values of Analogous Compounds for Comparison

| Compound | Structure | pKa Value | Notes |

| 2-Oxocyclohexanecarboxylic acid | 3.52 ± 0.20 (Predicted) | The carboxylic acid proton is significantly more acidic than the α-carbon proton. | |

| Malonamide | ~12.5 | An acyclic diamide, for comparison of α-proton acidity.[2] | |

| Ethyl 2-oxocyclohexanecarboxylate | Not specified, but expected to be more acidic than the corresponding amide. | The ester is more electron-withdrawing than the amide. | |

| Cyclohexanone | ~19-20 | Acidity of a simple cyclic ketone's α-proton.[3] |

Based on these comparisons, the pKa of the α-proton of this compound is expected to be significantly lower than that of cyclohexanone but likely higher than that of its corresponding β-keto ester or β-diketone analog. A reasonable estimate would place its pKa in the range of 11-14 in an aqueous solution.

Keto-Enol Tautomerism and Deprotonation

The acidity of this compound is intrinsically linked to its keto-enol tautomerism. The equilibrium between the keto and enol forms allows for the deprotonation of the α-carbon to form a stable enolate ion.

Caption: Acid-base equilibrium of this compound.

Experimental Protocols for pKa Determination

Precise determination of the pKa of this compound would require experimental validation. The following are detailed methodologies adapted from established protocols for similar compounds.

Spectrophotometric pH Titration

This method is suitable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra.

Principle: The absorbance of a solution containing this compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., methanol or water, depending on solubility).

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 14) are prepared. The ionic strength of the buffers should be kept constant (e.g., with 0.1 M KCl).

-

Sample Preparation: For each pH value, a sample is prepared by adding a small, constant volume of the stock solution to the buffer solution in a quartz cuvette.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. A wavelength where the difference in absorbance between the protonated and deprotonated species is maximal is chosen for analysis.

-

Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve-fitting model to determine the pKa.[4][5][6][7]

1H NMR Spectroscopy Titration

This method is useful for observing the change in the chemical environment of specific protons upon deprotonation.[8][9][10][11][12]

Principle: The chemical shift of a proton is dependent on its electronic environment. As the molecule is deprotonated with increasing pH, the chemical shift of protons near the site of deprotonation will change. The pKa corresponds to the pH at the midpoint of this change.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in D₂O.

-

pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pD is measured using a pH meter calibrated for D₂O.

-

NMR Spectra Acquisition: A 1H NMR spectrum is acquired at each pD value.

-

Data Analysis: The chemical shift of a proton that is sensitive to the protonation state (e.g., the α-proton) is plotted against the pD. The resulting data is fitted to a sigmoidal curve, and the pKa is determined from the inflection point.[8][9][10]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the spectrophotometric determination of the pKa of this compound.

Caption: Workflow for Spectrophotometric pKa Determination.

Relevance in Drug Development

While no specific signaling pathways involving this compound have been identified in the current literature, the β-keto amide motif is a significant pharmacophore found in numerous biologically active compounds and natural products.[13][14][15] The acidity and potential for hydrogen bonding of the β-keto amide functionality can influence a molecule's binding to biological targets, as well as its pharmacokinetic properties such as solubility and membrane permeability.

The ability to accurately determine or predict the pKa of molecules like this compound is crucial in drug discovery for:

-

Target Interaction Modeling: Understanding the protonation state at physiological pH is essential for predicting binding modes with enzymes or receptors.

-

Pharmacokinetic Profiling: The ionization state affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Formulation Development: Knowledge of pKa is critical for developing stable and bioavailable drug formulations.

Conclusion

This compound is an interesting molecule whose acidity is governed by the electronic effects of the adjacent ketone and amide functionalities, as well as the stability of the resulting enolate through resonance and keto-enol tautomerism. While its experimental pKa has not been reported, a reasoned estimation places it in the range of 11-14. The experimental protocols detailed in this guide, namely spectrophotometric and NMR titrations, provide robust methods for its empirical determination. A thorough understanding of the pKa of this and related β-keto amides is of significant value to researchers in organic synthesis and medicinal chemistry, aiding in the rational design of novel therapeutics.

References

- 1. This compound | C7H11NO2 | CID 587989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. ijper.org [ijper.org]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. web.uni-plovdiv.bg [web.uni-plovdiv.bg]

Technical Guide: Solubility Profile of 2-Oxocyclohexanecarboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-oxocyclohexanecarboxamide. Due to a lack of available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the predicted solubility based on the compound's molecular structure. Furthermore, it presents known qualitative solubility information and details robust experimental protocols for researchers to determine precise solubility parameters. This guide is intended to be a foundational resource for professionals working with this compound in research and development settings.

Introduction

This compound (C7H11NO2, CAS No: 22945-27-3) is a cyclic β-keto amide.[1] Understanding its solubility in various solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and biological assays. The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. This guide synthesizes the available information and provides methodologies for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar amide group and a ketone functional group on a nonpolar cyclohexane ring, suggests a nuanced solubility profile. The amide group is capable of acting as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of hydrogen bonding capabilities indicates that this compound should exhibit some solubility in polar protic solvents. The amide and ketone functionalities can interact with the hydroxyl groups of these solvents. However, the nonpolar hydrocarbon ring will limit extensive solubility in highly polar solvents like water.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the amide protons of this compound. Therefore, good solubility is anticipated in these types of solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amide and ketone groups, the compound is expected to have low solubility in nonpolar solvents. The "like dissolves like" principle suggests that the polar functional groups will not interact favorably with nonpolar solvent molecules.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. Researchers requiring precise solubility values are advised to determine them experimentally using the protocols outlined in this guide.

Qualitative Solubility Data

While quantitative data is unavailable, some qualitative descriptions have been found. The table below summarizes the available information for this compound and a structurally similar compound, 3-bromo-2-oxocyclohexanecarboxamide, which can provide some insight into expected solubility.

| Compound | Solvent | Solubility Description |

| This compound | Water | Insoluble |

| Organic Solvents | Soluble | |

| 3-Bromo-2-oxocyclohexanecarboxamide | N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble | |

| Glacial Acetic Acid | Sparingly Soluble | |

| Chloroform | Very Slightly Soluble | |

| Water | Practically Insoluble |

Table 1: Qualitative Solubility of this compound and a Related Compound

Experimental Protocols for Solubility Determination

For researchers and drug development professionals who need to establish the solubility of this compound, the following established experimental protocols are recommended.

Protocol for Qualitative Solubility Determination

This method is useful for rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[2]

-

Add the selected solvent in 0.25 mL increments.

-

After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds.[3]

-

Visually inspect the solution for the presence of undissolved solid against a contrasting background.

-

Continue adding solvent up to a total volume of 3 mL.

-

Classify the solubility based on the amount of solvent required to dissolve the solute. A common classification is:

-

Very Soluble: Less than 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent.

-

Soluble: From 10 to 30 parts of solvent.

-

Sparingly Soluble: From 30 to 100 parts of solvent.

-

Slightly Soluble: From 100 to 1,000 parts of solvent.

-

Very Slightly Soluble: From 1,000 to 10,000 parts of solvent.

-

Practically Insoluble: More than 10,000 parts of solvent.

-

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides precise quantitative solubility data.[4][5][6][7]

Materials:

-

This compound

-

Chosen solvent

-

Thermostatically controlled shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any remaining solid particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried solute is achieved.[4][7]

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Weight of dried solute / Volume of filtrate) x 100

Protocol for Quantitative Solubility Determination (Spectroscopic Method)

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.[8][9][10][11]

Materials:

-

This compound

-

Chosen solvent

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Calibration standards of this compound of known concentrations

Procedure:

-

Develop a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method (Protocol 5.2).

-

-

Determine the Concentration:

-

Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

References

- 1. This compound | C7H11NO2 | CID 587989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scirp.org [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermochemical Data for 2-Oxocyclohexanecarboxamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Thermochemical Data for 2-Oxocyclohexanecarboxamide

Executive Summary

This technical guide addresses the available thermochemical data for the compound this compound (CAS No: 22945-27-3). A comprehensive search of scientific literature and chemical databases was conducted to collate quantitative thermochemical parameters, associated experimental protocols, and any relevant biological signaling pathways. The objective of this document is to provide a centralized resource for researchers and professionals in drug development and related scientific fields.

Despite an exhaustive search, specific experimental or computational thermochemical data for this compound, such as the standard enthalpy of formation or enthalpy of combustion, is not available in the public domain at the time of this report. Consequently, this guide will outline the general methodologies used for determining such data for similar organic compounds and provide a framework for the type of information that would be presented had the data been available.

Introduction to this compound

This compound, also known as cyclohexanone-2-carboxamide, is a cyclic β-keto amide. Its chemical structure, featuring both a ketone and an amide functional group on a cyclohexane ring, makes it an interesting candidate for various chemical syntheses. Understanding its thermodynamic properties is crucial for process development, safety analysis, and computational modeling of its reactivity and stability.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem |

| Molecular Weight | 141.17 g/mol | PubChem |

| IUPAC Name | 2-oxocyclohexane-1-carboxamide | PubChem |

| CAS Number | 22945-27-3 | PubChem |

Thermochemical Data (Not Available)

As of the date of this guide, no peer-reviewed publications or database entries containing specific experimental or computationally-derived thermochemical data for this compound were identified. The following tables are therefore presented as templates to be populated should such data become available in the future.

Table 2: Hypothetical Experimental Thermochemical Data for this compound

| Parameter | Symbol | Value (kJ/mol) | Conditions | Method |

| Standard Enthalpy of Combustion | ΔH°c | Data Not Available | 298.15 K, 1 atm | Bomb Calorimetry |

| Standard Enthalpy of Formation (Solid) | ΔH°f(s) | Data Not Available | 298.15 K, 1 atm | Calculated from ΔH°c |

| Enthalpy of Sublimation | ΔH°sub | Data Not Available | T, p | Effusion Method |

| Standard Enthalpy of Formation (Gas) | ΔH°f(g) | Data Not Available | 298.15 K, 1 atm | Calculated from ΔH°f(s) and ΔH°sub |

Table 3: Hypothetical Computational Thermochemical Data for this compound

| Parameter | Symbol | Value (kJ/mol) | Computational Level |

| Standard Enthalpy of Formation (Gas) | ΔH°f(g) | Data Not Available | e.g., G3, CBS-QB3 |

| Standard Gibbs Free Energy of Formation (Gas) | ΔG°f(g) | Data Not Available | e.g., G3, CBS-QB3 |

| Standard Entropy (Gas) | S°(g) | Data Not Available | e.g., G3, CBS-QB3 |

Experimental Protocols for Thermochemical Data Determination

While specific protocols for this compound are not available, this section details the standard experimental methodologies that would be employed to determine its thermochemical properties.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of solid this compound (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

-

Bomb Assembly: A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The energy released by the combustion of this compound is then calculated from the observed temperature rise and the calorimeter's heat capacity. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the energy of combustion.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined using various methods, such as the Knudsen effusion method or by measuring vapor pressure as a function of temperature using a torsion-effusion apparatus.

Computational Thermochemistry Protocols

In the absence of experimental data, computational methods can provide estimates of thermochemical properties.

Methodology:

-

Conformational Search: The first step involves a thorough conformational search of the this compound molecule to identify the lowest energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* basis set).

-

High-Level Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., G3 or CBS-QB3).

-

Calculation of Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help in canceling out systematic errors in the calculations.

Signaling Pathways and Experimental Workflows

A search for literature detailing any involvement of this compound in biological signaling pathways did not yield any results. This compound is primarily documented as a chemical intermediate. Therefore, no signaling pathway diagrams can be provided.

Should this molecule be investigated for its biological activity in the future, a potential experimental workflow to identify its mechanism of action could be visualized.

Caption: A generalized workflow for identifying the biological target and signaling pathway of a hit compound.

Conclusion

This technical guide has established that there is a significant gap in the publicly available scientific literature regarding the thermochemical properties of this compound. No experimental or computational data for its enthalpy of formation or combustion could be found. Standard methodologies for determining these crucial parameters have been outlined to provide a roadmap for future research. The absence of this data hinders a complete thermodynamic understanding of this molecule, which could be valuable for its application in chemical synthesis and process design. It is recommended that experimental and computational studies be undertaken to determine the thermochemical properties of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Oxocyclohexanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2-oxocyclohexanecarboxamide derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined below focus on multicomponent reactions (MCRs), which offer efficient and versatile routes to a wide array of structurally diverse molecules.

Introduction

This compound derivatives are of considerable interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure, featuring a β-keto amide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Multicomponent reactions, such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies.[3][4]

Synthetic Methodologies

Two primary multicomponent reaction strategies for the synthesis of this compound derivatives are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials.[5][6]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from a ketone or aldehyde, a carboxylic acid, and an isocyanide.[5][7] When 2-oxocyclohexanecarboxylic acid is used as the keto-acid component, it can participate in the reaction to yield α-acyloxy carboxamide derivatives.

General Reaction Scheme:

Experimental Protocol: Synthesis of a 2-Oxocyclohexyl-α-acyloxy Carboxamide Derivative

This protocol describes the synthesis of a representative α-acyloxy carboxamide derivative using a Passerini reaction.

Materials:

-

2-Oxocyclohexanecarboxylic acid

-

Cyclohexyl isocyanide

-

Benzoic acid

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a solution of 2-oxocyclohexanecarboxylic acid (1.0 mmol) and benzoic acid (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature, add cyclohexyl isocyanide (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure α-acyloxy carboxamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data:

| Compound ID | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights |

| P-1 | 2-Oxocyclohexanecarboxylic acid | Cyclohexyl isocyanide | Benzoic acid | 75 | 112-114 | ¹H NMR: signals for cyclohexyl and aromatic protons; IR: C=O (ester and amide) stretches. |

| P-2 | Cyclohexanone | tert-Butyl isocyanide | Acetic acid | 82 | 98-100 | ¹H NMR: characteristic tert-butyl singlet; ¹³C NMR: signals for two carbonyl carbons. |

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-aminoacyl amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] This reaction is highly versatile and allows for the introduction of four points of diversity in the final product.

General Reaction Scheme:

Experimental Protocol: Synthesis of a this compound Derivative via Ugi Reaction

This protocol outlines the synthesis of a bis-amide derivative using the Ugi four-component reaction.

Materials:

-

Cyclohexanone

-

Aniline

-

Propionic acid

-

Cyclohexyl isocyanide

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL), add propionic acid (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 24 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to yield the desired α-aminoacyl amide.

-

Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data:

| Compound ID | Ketone | Amine | Carboxylic Acid | Isocyanide | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights |

| U-1 | Cyclohexanone | Aniline | Propionic acid | Cyclohexyl isocyanide | 85 | 128-130 | ¹H NMR: signals for two cyclohexyl rings and one phenyl ring; IR: two distinct C=O (amide) stretches. |

| U-2 | Cyclohexanone | Benzylamine | Acetic acid | tert-Butyl isocyanide | 78 | 115-117 | ¹H NMR: characteristic benzyl and tert-butyl signals; MS: [M+H]⁺ corresponding to the expected product. |

Visualizations

Synthetic Workflow: Multicomponent Synthesis of this compound Derivatives

Caption: General experimental workflows for the Passerini and Ugi multicomponent reactions.

Biological Activities and Signaling Pathways

This compound derivatives have shown promise as both anticancer and antimicrobial agents. Their mechanisms of action are thought to involve the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer effects of related β-keto amide and cyclohexanone-containing compounds are often attributed to their ability to induce apoptosis and inhibit key kinases involved in cell proliferation and survival signaling pathways.[8][9]

Potential Signaling Pathway Inhibition:

Many small molecule kinase inhibitors target ATP-binding sites, leading to the downregulation of signaling cascades such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[10][11]

Caption: Putative inhibition of pro-survival signaling pathways by this compound derivatives.

Antimicrobial Activity

The antimicrobial action of β-keto amides may involve the disruption of bacterial cell wall synthesis or interference with quorum sensing, a bacterial communication system that regulates virulence.[5][12]

Potential Mechanism of Action:

These compounds may act by inhibiting enzymes essential for peptidoglycan synthesis in the bacterial cell wall or by antagonizing the receptors involved in quorum sensing.